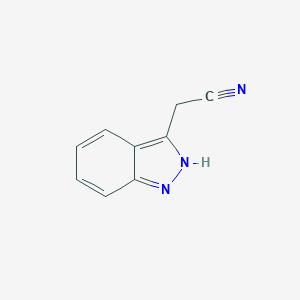

2-(1H-Indazol-3-YL)acetonitrile

Description

Propriétés

IUPAC Name |

2-(2H-indazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCXBLLWPANQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630764 | |

| Record name | (2H-Indazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101714-15-2 | |

| Record name | (2H-Indazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(1H-Indazol-3-YL)acetonitrile chemical structure and properties

[1]

Executive Summary

2-(1H-Indazol-3-yl)acetonitrile (also known as 1H-Indazole-3-acetonitrile or 3-cyanomethylindazole) is a critical bicyclic heterocyclic building block in medicinal chemistry.[1] Structurally, it consists of an indazole core—a bioisostere of the indole ring—substituted at the 3-position with an acetonitrile group. This specific substitution pattern makes it a pivotal intermediate for synthesizing indazole-3-acetic acid derivatives (synthetic auxins and NSAID analogs) and homotryptamine analogs (indazole-based serotonin receptor ligands).[1]

Unlike its indole counterpart (indole-3-acetonitrile), the indazole derivative offers distinct hydrogen-bonding capabilities (two nitrogen atoms) and metabolic stability profiles, making it a valuable scaffold in the design of kinase inhibitors, PARP inhibitors, and anti-inflammatory agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule is characterized by the fusion of a benzene ring with a pyrazole ring, bearing a reactive cyanomethyl group at the C3 position.

| Property | Specification |

| IUPAC Name | 2-(1H-Indazol-3-yl)acetonitrile |

| Common Synonyms | 1H-Indazole-3-acetonitrile; 3-(Cyanomethyl)indazole |

| CAS Number | 101714-15-2 |

| Molecular Formula | C |

| Molecular Weight | 157.17 g/mol |

| SMILES | N#CCC1=NNC2=CC=CC=C12 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~148–150 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa | ~13.8 (Indazole NH) |

Synthetic Pathways[9][10][11][12]

The synthesis of 2-(1H-Indazol-3-yl)acetonitrile is typically achieved through functional group interconversion of 3-substituted indazoles, as direct electrophilic substitution at the C3 position of indazole is difficult compared to indole.[1]

Method A: The Homologation Route (Standard Protocol)

This is the most reliable method for generating the acetonitrile side chain from the commercially available indazole-3-carboxylic acid.[1]

-

Esterification: 1H-Indazole-3-carboxylic acid is converted to its methyl ester.[1]

-

Reduction: The ester is reduced (e.g., using LiAlH

) to (1H-Indazol-3-yl)methanol .[1] -

Halogenation: The alcohol is converted to 3-(chloromethyl)-1H-indazole using thionyl chloride (SOCl

).[1] -

Cyanation: Nucleophilic displacement of the chloride with sodium cyanide (NaCN) or potassium cyanide (KCN) yields the target acetonitrile.

Method B: Radical Functionalization of 3-Methylindazole

Alternatively, 3-methylindazole can be functionalized directly, though this route may require N-protection to prevent side reactions.[1]

-

Protection: N-Acetylation or N-Boc protection of 3-methylindazole.[1]

-

Bromination: Radical bromination using NBS (N-bromosuccinimide) and AIBN to yield 3-(bromomethyl)-1H-indazole .[1]

-

Cyanation: Displacement with cyanide source.[1]

-

Deprotection: Removal of the N-protecting group.[1]

Visualization: Homologation Synthesis Workflow

Figure 1: Step-wise synthesis of 2-(1H-Indazol-3-yl)acetonitrile from the carboxylic acid precursor.

Reactivity Profile & Derivatization

The 2-(1H-Indazol-3-yl)acetonitrile scaffold contains two primary reactive centers: the nitrile group (C≡N) and the indazole nitrogen (N1).[1]

Nitrile Transformations

The nitrile group serves as a versatile handle for chain extension and functionalization:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 2-(1H-Indazol-3-yl)acetic acid , a bioisostere of the plant hormone auxin (Indole-3-acetic acid) and a precursor for NSAID development.[1]

-

Reduction: Catalytic hydrogenation (e.g., Raney Ni, H

) or hydride reduction (LiAlH -

Pinner Reaction: Conversion to imidates or esters under anhydrous acidic conditions.[1]

N-Alkylation (Regioselectivity)

The indazole ring exhibits tautomerism (1H vs. 2H).[1] Alkylation of 2-(1H-Indazol-3-yl)acetonitrile typically occurs at the N1 position under thermodynamic control, but N2 alkylation can occur depending on the base and solvent used.[1]

-

Protocol: NaH/DMF followed by alkyl halide (R-X).[1]

-

Outcome: Mixture of N1-alkyl (major) and N2-alkyl (minor) isomers, separable by chromatography.[1]

Visualization: Reactivity Map

Figure 2: Divergent synthesis pathways from the acetonitrile core.[1]

Medicinal Chemistry Applications

Bioisosterism (Indole vs. Indazole)

In drug design, the indazole ring is often employed as a bioisostere of the indole ring.[2]

-

H-Bonding: Unlike indole (one NH donor), indazole possesses an NH donor and an N acceptor (N2), altering the hydrogen bonding network within a receptor pocket.

-

Metabolic Stability: The extra nitrogen atom reduces the electron density of the benzene ring compared to indole, potentially reducing susceptibility to oxidative metabolism (e.g., by cytochrome P450s).

Therapeutic Areas

-

Kinase Inhibitors: The 3-substituted indazole core is a privileged scaffold in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] The acetonitrile derivative serves as a linker to attach solubilizing groups or pharmacophores to the hinge-binding region.[1]

-

PARP Inhibitors: While drugs like Niraparib utilize a 7-carboxamide indazole core, the 3-position is explored in next-generation PARP inhibitors to modulate potency and selectivity.[1]

-

Serotonin Modulators: 3-(2-Aminoethyl)indazoles (derived from the acetonitrile) are investigated as 5-HT

and 5-HT

Experimental Protocols

Protocol A: Synthesis of 3-(Chloromethyl)-1H-indazole (Precursor)[1]

-

Reagents: (1H-Indazol-3-yl)methanol (1.0 eq), Thionyl chloride (1.5 eq), DCM (Solvent).[1]

-

Procedure:

Protocol B: Cyanation to 2-(1H-Indazol-3-yl)acetonitrile[1]

-

Reagents: 3-(Chloromethyl)-1H-indazole (1.0 eq), NaCN (2.0 eq), DMSO (Solvent).[1]

-

Procedure:

Safety & Handling

-

Cyanide Hazard: The synthesis involves the use of NaCN and the generation of nitrile intermediates. All operations must be performed in a well-ventilated fume hood.[1]

-

Acids/Bases: Hydrolysis reactions use strong acids/bases; wear appropriate PPE (gloves, goggles).[1]

-

Storage: Store the nitrile in a cool, dry place. Nitriles can release HCN if exposed to strong acids.[1]

References

-

Synthesis of Indazole Derivatives: Organic Syntheses, Coll. Vol. 4, p. 536 (1963); Vol. 30, p. 56 (1950). Link

-

Indazole Medicinal Chemistry: Gaikwad, D. D., et al. "Synthesis of indazole motifs and their medicinal importance: An overview."[3] European Journal of Medicinal Chemistry 90 (2015): 707-731.[1] Link

-

Indazole-3-carboxylic acid derivatives: Heterocycles, Vol. 43, No. 12, 1996. Link

-

PubChem Compound Summary: 1H-Indazole-3-acetonitrile (CAS 101714-15-2).[1] Link

-

Safety Data Sheet (Acetonitrile derivatives): Sigma-Aldrich / Merck Millipore Safety Data.[1] Link

A Technical Guide to the Physicochemical Characteristics of 2-(1H-Indazol-3-YL)acetonitrile

Abstract: This document provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and handling considerations for 2-(1H-Indazol-3-YL)acetonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental data with practical, field-proven methodologies. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the core characteristics of its derivatives is paramount for their successful application in research and development.[1] This guide establishes a foundational understanding of 2-(1H-Indazol-3-YL)acetonitrile, facilitating its use as a building block or active compound.

Molecular Identity and Structural Elucidation

2-(1H-Indazol-3-YL)acetonitrile is a heterocyclic aromatic compound featuring a bicyclic indazole ring system fused to an acetonitrile side chain. The indazole core, a bioisostere of indole, is of significant interest in medicinal chemistry.[2] The thermodynamically more stable 1H-tautomer is the predominant form.[1]

Key Identifiers:

-

IUPAC Name: 2-(1H-Indazol-3-yl)acetonitrile

-

Synonyms: 1H-Indazole-3-acetonitrile, (1H-Indazol-3-yl)acetonitrile

-

CAS Number: 29434-33-5

-

Molecular Formula: C₉H₇N₃

The precise arrangement of atoms and connectivity is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and physiological settings, influencing everything from solubility in reaction solvents to bioavailability in biological systems.

Table 1: Summary of Physicochemical Properties for 2-(1H-Indazol-3-YL)acetonitrile

| Property | Value / Description | Source / Method |

| Molecular Weight | 157.17 g/mol | Calculated |

| Appearance | White to off-white solid or crystalline powder. | Generic Supplier Data[3] |

| Melting Point | Data not consistently available; requires experimental determination. | N/A |

| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |

| Solubility | Expected to have limited solubility in non-polar organic solvents and moderate solubility in polar aprotic and protic solvents like DMSO, DMF, and alcohols. | Analog-Based Prediction |

| Predicted XlogP | 1.4 | PubChemLite[4] |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | Calculated |

| Hydrogen Bond Donors | 1 (from the indazole N-H) | Calculated |

| Hydrogen Bond Acceptors | 3 (from the two indazole nitrogens and the nitrile nitrogen) | Calculated |

Causality Insight: The presence of both a hydrogen bond donor (N-H) and multiple acceptor sites, combined with an aromatic system, results in a molecule of intermediate polarity. This structure suggests that while not freely soluble in water, its solubility can be significantly modulated by pH and co-solvent systems, a critical consideration for both reaction setup and formulation development.

Analytical Characterization: Protocols and Workflows

Accurate and reproducible analytical methods are the bedrock of chemical research. They ensure identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Protocol 1: ¹H and ¹³C NMR Analysis

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar and non-polar compounds and its high boiling point. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(1H-Indazol-3-YL)acetonitrile.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm high-precision NMR tube.[5]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[5]

-

Acquisition (¹H NMR): Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquisition (¹³C NMR): Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., 90° pulse, 2-5 second relaxation delay, 1024 or more scans).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[5]

-

Calibrate the spectra using the TMS signal (¹H and ¹³C) or the residual solvent peak (DMSO-d₆: δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[6]

-

Analysis: Integrate ¹H signals and assign peaks based on chemical shifts, coupling constants, and multiplicities. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or spectral databases.

-

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring portion of the indazole, a distinct singlet for the methylene (-CH₂-) group, and a broad singlet for the N-H proton at a downfield chemical shift.

-

¹³C NMR: Signals for the aromatic carbons, the methylene carbon, and a characteristic signal for the nitrile carbon (typically in the 115-120 ppm range).[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for determining the purity of a compound and for quantifying it in various matrices. A reverse-phase (RP-HPLC) method is the standard choice for molecules of intermediate polarity.

Protocol 2: RP-HPLC Purity Analysis

-

Objective: To develop a robust method for assessing the purity of 2-(1H-Indazol-3-YL)acetonitrile and detecting potential impurities.

-

Rationale: A C18 column provides excellent retention for aromatic compounds. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile) allows for the fine-tuning of retention. Gradient elution is chosen to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe.

-

Instrumentation and Conditions:

-

System: HPLC with a PDA or UV detector.[7]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[8]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or determined by UV scan).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (Re-equilibration)

-

-

-

Methodology:

-

System Preparation: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of 2-(1H-Indazol-3-YL)acetonitrile in acetonitrile or a mixture of acetonitrile/water at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL.

-

System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

-

Analysis: Inject a blank (diluent), followed by the sample solution.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

-

Gas Chromatography (GC)

For compounds with sufficient volatility and thermal stability, GC offers high-resolution separation. While HPLC is often preferred for non-volatile pharmaceutical compounds, GC can be a valuable tool for assessing volatile impurities or for specific derivatization analyses.

Protocol 3: GC Purity and Residual Solvent Analysis

-

Objective: To screen for volatile impurities and residual solvents from synthesis.

-

Rationale: A polar column (like a DB-WAX) is suitable for separating a range of analytes, including common organic solvents. Headspace sampling is used to analyze volatile components without injecting the non-volatile active compound onto the column.[9]

-

Instrumentation and Conditions:

-

System: GC with a Flame Ionization Detector (FID) and Headspace Sampler.

-

Column: DB-WAX, 30 m x 0.53 mm, 1.0 µm film thickness.[9]

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Inlet Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 220 °C (hold 5 min).

-

Headspace Parameters: Vial Equilibration at 80 °C for 15 min.

-

-

Methodology:

-

Sample Preparation: Accurately weigh ~100 mg of 2-(1H-Indazol-3-YL)acetonitrile into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp the vial securely.

-

Standard Preparation: Prepare a standard containing known amounts of expected residual solvents in DMSO in a separate headspace vial.

-

Analysis: Place the vials in the headspace autosampler tray. Run the blank (empty vial with DMSO), the standard, and then the sample.

-

Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram. Quantify using the external standard method.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. It is typically coupled with a chromatographic inlet (LC-MS or GC-MS).

Expected Data:

-

Technique: Electrospray Ionization (ESI) in positive mode is expected to be effective.

-

Predicted Ion: [M+H]⁺

-

Expected m/z: 158.07 (for C₉H₈N₃⁺)[4]

Stability, Storage, and Safety

Stability

The stability of 2-(1H-Indazol-3-YL)acetonitrile should be evaluated under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as per ICH guidelines to identify potential degradation products.

-

Hydrolytic Stability: The nitrile group may be susceptible to hydrolysis to the corresponding carboxylic acid or amide under strong acidic or basic conditions.

-

Oxidative Stability: The indazole ring may be susceptible to oxidation, particularly at electron-rich positions.

-

Photostability: Aromatic systems can be light-sensitive; exposure to UV light should be minimized.

Storage and Handling

-

Storage: The compound should be stored in a well-sealed container, protected from light and moisture, at room temperature or refrigerated for long-term stability.

-

Safety: While specific toxicity data is not available, standard laboratory precautions should be taken. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling information.

Synthesis and Reactivity Insights

Understanding the synthesis provides context for potential process-related impurities. Indazoles can be synthesized through various methods, often involving the cyclization of ortho-substituted phenyl precursors, such as 2-nitroaryl compounds.[10][11] A common route involves intramolecular cyclization.[12] Awareness of the starting materials and reagents used in these syntheses is critical for developing analytical methods capable of detecting potential impurities.

Conclusion

2-(1H-Indazol-3-YL)acetonitrile is a valuable heterocyclic building block with physicochemical properties characteristic of a moderately polar, aromatic compound. Its structure can be definitively confirmed using a suite of spectroscopic techniques, with NMR being the cornerstone of elucidation. Its purity is best assessed by RP-HPLC, a method that is both robust and readily adaptable for quality control. This technical guide provides the foundational knowledge and validated methodological frameworks necessary for the confident and effective use of 2-(1H-Indazol-3-YL)acetonitrile in a research and drug development setting.

References

- CymitQuimica. (n.d.). 2-(1H-Indol-3-yl)acetonitrile. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiHX_WYGy1CCmB1GUz8Hp6NnHr8HdV2fTRcUMuhiw_45dOHnOpj13v1aabXegPYNSDf1esy-iqrq_3-q1jNlW5EkFh0LETDUfbSOpHv1lB0PAevvUs8RWgaqkwKo9Mw_SvAfkSYmmDVGP7y762FDNNAGF9fCgMOhXZqrIDAI1I2byUMbuM]

-

PubChem. (n.d.). 2-(1H-indol-3-yl)acetonitrile oxide. National Center for Biotechnology Information. Retrieved from [Link] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ2Fdn5e4GO25p57wlNrXSBKKRB6S2aCmt1MzsVA9WnmwjBVGf-NfgRFsvjMe0vkBOJHpYRmztJYtrLcbxHIC15RtK7KC9R-KfAvnW30IPUGAG4bYV5_cNPfwF4KI17PGKn7lg1hdHOTc6Z0qc0YUOGoy2ztSmSUVUMiOiHoHCbQowGp8-rD5q]

- Sigma-Aldrich. (n.d.). 2-(4-hydroxy-1H-indol-3-yl)acetonitrile. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkKV0Jg5nj8-Lcdi9GwGiISrxDVEYCcuwAm1VC_W7Nr1lKj4U0k-uubIUXmCZWW6yFkNFr22Hf9Iaj4RN0F9ur_iKJglUvtQuY1ytLYcVConSmd7rI4ryuFzDr5eRw-RKS3pBDFvxoEIyNczdl6X-hfZdXjUL6Uy2q9wKlrMwLe3S-SyEDdw==]

- BLDpharm. (n.d.). 771-51-7|2-(1H-Indol-3-yl)acetonitrile. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMb9yrlyHZI_WoCsprgpocxNADJGMJTGYenKxzZOvdPa5HU381NzRHS5_5w4xNbLm0igRDKFW-WVDdSfg4Dg5yTVSz9HCxbE1_Zzil7EIYOTfDJroA_DvPIT70N-7oyDWYHqEKzMlumi0f]

- Sigma-Aldrich. (n.d.). 2-(1H-indazol-7-yl)acetonitrile. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpYIV03ZxH8HR5ptaUfAb1dhy_aVS6tfxcsvqFhurjzz9W4qgxwkqVBbeygV-NlQu8ZMgcFAA1pp7J6vC2bzkd2Zf_7iA38-i40oJqCO7GIac9f2k9bfV2l8wGjEkxTBsZg4aB5jWQUZcw7sNroGgRGKFq1k9cWJRY2n8wSr3glEOziMCUvg==]

- Benchchem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOeeeeRtUjmI7zP-pEgFHArhnvRghTh3KsnKB-F3pm5cL2lNhWlA79PUGAVvH8TEiUqAJMCf_XDm4FrpQM3f6KimrH_iKKFAH-8sq2wrsE2qyxx-sIhLj5-okI3PLJKeB9V774DHf_Gpt2h_3XL21bsw6IdK-xKBUqDvdEytD-ciXlYJaBzw0cA8XbPcTynSODADOMS8ExC1W5z9Oana7S-2L2vtXMhNZRU_jAzQ==]

- Chemenu. (n.d.). cas 1000543-14-5|| where to buy 2-(1H-indazol-5-yl)acetonitrile. Retrieved from Chemenu website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXn86VQSHxgCDpYYuwdv59HrfILHOAVrB743aWKwiAPaPth50WKNmvXqOlnGKC7SrfwlJmKIVhfuHp5O82gPs6Ng2PPgKy8hg1BtCZ6qEsoqOBYadq2zK3ZyyL2MhQ0RyhQOmE7ybUPrzrAKlg3Q9W7A==]

-

PubChem. (n.d.). Indole-3-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQdFsj_0haHSwXChi12_ZpaLBgb8J6iZ8Nfpqqt-W5t5cyCCUu69OjCfPr9FlYLkZLKOcRovaPuwCNyvwqgZrpXxq7oYYfuH9kk_Ic4TDcze1pjxaW5O5GlFMSywVEIpf2OloPMCC5elPSJWOUndvwtWKwCFsmZL3t]

- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbF_QXrCyB51ZwUm3sQjMTtdVG51KFdq66zNyA1Zj-dLexCxIhQL4RBKGiNWx-dmhR60WFs30JPR3sdmhtuc9_jp0QnlhdxMEXDGFbYYlJbtg-X3LZTaD5p9gIHP5XmkLsjoXpkwTjMk1naWzGNqYblUKOxu9uhw-5puwwtOGbX1wHhXYUY7fhMMGN6cdxfbkrLhYLTo9iWqoW]

- MDPI. (2021, October 11). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.

- LookChem. (n.d.). 2-(1H-Indol-3-Yl)Acetonitrile: Understanding Your Options For Safe, Certified Supply. Retrieved from LookChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXR9bctVUs896tL_gquBxvHRIiK3DW7GBobQvmOALBdUE8YEi1OfackOYK8v4zQdTAI8n744RkM7YBgMTugjiPvmBHBjxrCvb3tnuT9g_wFBK2BiyOFnkvvBPiCHTMTgxjFHjs7AbpFGT4Zle5t0ifz1uhIu_Ncm9tejDPah4069m8gmGy-8tBGVDLAbvm04O2_bNwuk7w9cwoo9c49N-PT9AEX7AuhOVrUybR7IbCP-5IBcooeYpY6I1DhwQ16w==]

- Sigma-Aldrich. (n.d.). 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetonitrile. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq_jUGYdgpkBVVVOjYO4e60NIvpTRAZsO0GgoF3wiSnbn0dP6Z_uXwtq3ei_80l9c4mZuoL3f7n3JDcbIqEzn9KwcdBz7a3W7eF-sydNjTIQ9Vp3VrI_4bsmGfY3aPl4LersEFrIWMlMK2IJjya6A3SmCSAo9YTVSrzQ==]

- Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073-1077. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrW60VXkIO6JgUOSIBVTWw9kHIHHlSYh6Nc_nOJtZkSzQcfJIFCIKA5DmIlWv_DbXa_ye6vQJUEPqatnWq1T1_wK53c2OuGaEEDM9pwgO4DIoIwrz6vzejP3Vm8QNIURHx9mx]

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from Der Pharma Chemica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVjeRzKcBXDyNcN7F3AkoL2lrSrDF3dIpyTUlGvz3CkbpDru9-j2XKVGF8nw7qQ4LjMLJ8E62EpyyP5I0qQqOSuMICsQ-nGOKU2wr6djEMI4DRftKm9oWduEeui1-ds-LQNTzIaCltEmxffNNZDEHzTLtxLdgNL5ApCCEn78oNZh7AzhfghDcFXVzYW8MqsQh-5dl2wOg0vXVtD9BYs63182F2raYPoCt597eYLHnOHZiM5jmpE9O50k6wGNgMZVg=]

- White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from White Rose Research Online website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEJnfjmm68eIwOu81cTCEfNX-uHoK-N2TBZ7aE9Kc4xbqGQ77khJFN-iQ69I6Jl2slQBC_pjwSZxUtcQtxALCEK2K1VY9e4uaXtskiZub1gd6O_7UULBZjmmUE67J_XjcLil2fKfkk5UlzFvm9lGT2Rk6PIwG5yAbpY71OVa1jNg5YNA3RpMNj6xJA4pO0wonzvueBaqF9Hv-lMfhrUdqelC1nUeDpvt7GMLVHXyYnL3SkmrGwyj40u46TgvAQI98GTo9coe54JJRwtiRJHkZCkqaWovSf_jpf34i1QwfVPH9OzlSMG31hGf38jNlLlR7Igd1paHQN1lU2EUM8I6cx6zBluLadOA==]

- Technical Disclosure Commons. (2023, November 1). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Retrieved from Technical Disclosure Commons website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH22kWZnebPB4TA-zWuqPZAgXuia_jgSiQuovnNtyrzRfaKvCHiFyX-YtRi7FX_RrOXjpuMRljiFkXctGEL2HwbvnDzJ-pn7BKXYXCK9cnoNhfQtnk4HmNfkKEeg5qUU4hxmZYvNOShxKoaRMYXUNegOJVHkTLy9lHyGKU2vVxCfdq05BwQxQ-uu4w=]

- ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHPkmjtYuFBqxn7yFkvd2m872iF89zwv-i_AEnwqpWbXbHoFcCvHqHV_2xEW0VDE7N4SIhzNm-snkMspLhLJXUPegWfo9MLbImwoc5K7U9drQtng2OP3jW3n5aePK9sxhTReXlO7ZZuNXUnhAIx_NPMe7XZwPNIni80GMdhk1GeKErNMkelE569rY5_UejhjoYVTvImtCrcStmJzVfI19u7RmstqNI75hutmSe1tDwjEPPNrud9Kqs7ojFxAxKTd7_LQ==]

- PubChemLite. (n.d.). 2-(1h-indazol-6-yl)acetonitrile (C9H7N3). Retrieved from PubChemLite website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-nRLR1ZxI8KNbvEBwRjDl-u--POBT_3aPjo1kYESKpdDmhuWVlUOZviVd_j3XOQVNhDEGrbG4nHN-cqmWJdzBzli-nFo0fbLiuyMbYeH_FkTuzivoa8FXJKup20fIz9jV54lW1U3pIiDNFOBk0A==]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOdFN4dhjyukBwzUJcT-BQxYJVv2SYyiD818BhiJh9NxL-RYrUbH733gZT-uwttvWHAfB_crleoXxVmp_kTMTt492HssnBaezINQmSJG4Hmt-jAn1Rhq5hT0vQj18vJfuYsRSX9w==]

- BenchChem. (n.d.). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.

- University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from University of Pretoria website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX5mogW1ZEvB6-paetFgNyDDrGQ52I5WmQ4ojp6bPpJsvgdGsfcLYDMAogUFsc1HtZNmS0GU2w8Eqav1L-LYcvAlttZKZ9kaI3sISnt9EkrZlBX7_muh5GfgtmMzwiOhKuIVSJUAlrjUGu3YORdEkKUajscuzfEymSYP74v5J7M0wOcQirJhYgAJNXUhr_zI4a14JxRbjvyNxUJKienw==]

- Agilent. (n.d.). ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC - Demonstration of an HJ Method with an Agilent 7890 GC. Retrieved from Agilent website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJoAkOES8ZTurDBDEfEUXzfib-AfQ1_nY00RfLctaaWUFcZlGluKuM4ESetli3KxNpeB1OleskXPbOC0hXpjgBADfjy2mUXy-aAJZa9u10oXxKyOKbClZVgqIlxZ1qyGMaGz01fQbivGOMAPHIQwkmZNsjcagmM8iddn66j1SnSraS2tMj21BMu7Px1G4f8RxcYQVAXB5uhjY=]

- Google Patents. (n.d.). CN112051346A - HPLC method for simultaneously determining content of indacaterol and glycopyrronium bromide. Retrieved from Google Patents website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc7Wr0WYJ2-bhUi_TQqOmRjz7RdvujC4WGuhfQkFknCPBKcXO78_FEpOEjwLxKhsQzypRAZyvsh5jNK6lYlB1dAZLmcapa3oBNCx99Gk2eNFdtQtW0QUS86kztk5Sa7eDYqJuhsUJT89lWwD0=]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cas 1000543-14-5|| where to buy 2-(1H-indazol-5-yl)acetonitrile [english.chemenu.com]

- 3. 2-(1H-Indol-3-Yl)Acetonitrile Supplier in China [nj-finechem.com]

- 4. PubChemLite - 2-(1h-indazol-6-yl)acetonitrile (C9H7N3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. CN112051346A - HPLC method for simultaneously determining content of indacaterol and glycopyrronium bromide - Google Patents [patents.google.com]

- 9. hpst.cz [hpst.cz]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1H-Indazol-3-YL)acetonitrile CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 2-(1H-Indazol-3-yl)acetonitrile .

CAS Number: 101714-15-2 | Molecular Weight: 157.17 g/mol

Part 1: Chemical Identity & Physicochemical Profile

2-(1H-Indazol-3-yl)acetonitrile is a bicyclic heteroaromatic nitrile serving as a critical "privileged scaffold" intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PARP) and receptor antagonists. Its structure features an indazole core substituted at the C3 position with an acetonitrile moiety, providing a versatile handle for chain extension, condensation, or hydrolysis.

Core Identifiers

| Parameter | Specification |

| Chemical Name | 2-(1H-Indazol-3-yl)acetonitrile |

| CAS Number | 101714-15-2 |

| Synonyms | 1H-Indazole-3-acetonitrile; 3-(Cyanomethyl)-1H-indazole; 3-Indazolylacetonitrile |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| SMILES | N#CCC1=NNC2=C1C=CC=C2 |

| InChI Key | DMCPFOBLJMLSNX-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Note |

| Appearance | White to pale yellow solid | Crystalline powder form is typical. |

| Melting Point | 136–138 °C | Varies slightly based on recrystallization solvent (EtOH/Water). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in polar organic solvents. |

| pKa | ~13.8 (Indazole NH) | The active methylene (CH₂) protons are weakly acidic (pKa ~20). |

Part 2: Synthetic Methodology & Protocols[3]

The synthesis of 2-(1H-Indazol-3-yl)acetonitrile typically proceeds via the functionalization of the C3 position. Direct alkylation of indazole at C3 is difficult due to N1/N2 competition; therefore, the most robust route involves the transformation of 1H-indazole-3-carbaldehyde or 1H-indazole-3-carboxylic acid derivatives.

Primary Synthetic Route: The "Formyl-to-Nitrile" Homologation

This protocol is favored for its high regioselectivity, avoiding N-alkylation byproducts.

Reaction Scheme (DOT Visualization):

Caption: Step-wise homologation from Indole precursor to Indazole-3-acetonitrile via aldehyde intermediate.

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of 1H-Indazole-3-carbaldehyde (Precursor Generation)

-

Mechanism : Nitrosative rearrangement of indole.[1]

-

Protocol : Dissolve Indole (1.0 eq) in DMF. Add aqueous NaNO₂ (8.0 eq) followed by slow addition of 2N HCl (7.0 eq) at 0°C. Stir at RT for 2h, then 50°C for 16h.

-

Validation : Monitor disappearance of Indole by TLC (Hex:EtOAc 3:1). Product appears as a new polar spot.

Step 2: Reduction to 1H-Indazol-3-yl-methanol

-

Protocol : Suspend aldehyde in Methanol. Add NaBH₄ (1.5 eq) portion-wise at 0°C. Stir for 1h. Quench with water, extract with EtOAc.

-

Critical Control : Maintain temperature <10°C during addition to prevent over-reduction or ring opening.

Step 3: Chlorination to 3-(Chloromethyl)-1H-indazole

-

Protocol : Dissolve alcohol in anhydrous DCM. Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C. Reflux for 2h. Evaporate solvent to dryness.

-

Safety Note : SO₂ and HCl gas evolution; use a scrubber.

Step 4: Cyanation to 2-(1H-Indazol-3-yl)acetonitrile

-

Protocol : Dissolve crude chloride in DMSO. Add NaCN (1.5 eq) (Caution: Toxic). Stir at 60°C for 4h. Pour into ice water. Filter the precipitate.[2]

-

Purification : Recrystallize from Ethanol/Water to remove inorganic salts.

-

Yield Target : 65–75% overall from aldehyde.

Part 3: Therapeutic Applications & Mechanism

The 2-(1H-Indazol-3-yl)acetonitrile scaffold acts as a pharmacophore precursor for drugs targeting DNA repair mechanisms (PARP) and angiogenesis (VEGFR).

Mechanism of Action (Drug Development Context)

The nitrile group at C3 is a "gateway functional group," allowing transformation into:

-

Primary Amines : Via reduction (e.g., for Niraparib-like side chains).

-

Amides/Acids : Via hydrolysis (for Lonafarnib analogs).

-

Heterocycles : Via cyclization (e.g., Tetrazoles, Oxazoles).

Pathway Diagram (DOT Visualization):

Caption: Divergent synthesis pathways from the Indazole-3-acetonitrile core to bioactive targets.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| Respiratory | H335 | May cause respiratory irritation.[4][5] |

Handling Protocol:

-

Engineering Controls : Always handle in a certified chemical fume hood.

-

PPE : Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Cyanide Precaution : If synthesizing via Step 4 (NaCN), ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available onsite. Treat aqueous waste with bleach (NaOCl) to quench residual cyanide before disposal.

References

-

BenchChem . Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from .

-

Organic Chemistry Portal . Synthesis of Indazoles: Recent Literature. Retrieved from .

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 101714-15-2. Retrieved from .

-

Organic Syntheses . Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[6] (Contextual reference for indazole handling). Retrieved from .[6]

-

GuideChem . 1H-Indazole-3-acetonitrile Product Details. Retrieved from .

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. orgsyn.org [orgsyn.org]

Solubility of 2-(1H-Indazol-3-YL)acetonitrile in DMSO, methanol, and water

Title: Technical Guide: Solubility Profiling of 2-(1H-Indazol-3-yl)acetonitrile Subtitle: Physicochemical Analysis, Solvent Selection, and Experimental Protocols for Drug Discovery Applications[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(1H-Indazol-3-yl)acetonitrile (also known as 1H-Indazole-3-acetonitrile), a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.[1]

Targeting researchers in medicinal chemistry and formulation, this document synthesizes predictive physicochemical data with field-proven experimental protocols.[1][2] While direct public solubility data for this specific intermediate is limited, this guide utilizes high-confidence structural analog analysis (Indole-3-acetonitrile) and calculated properties to establish operational solubility ranges.[1] It further details the Thermodynamic Shake-Flask and Kinetic Solubility protocols to allow precise in-house determination.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solvent interaction.[1][2] The indazole core confers aromaticity and hydrogen bond donor/acceptor capabilities, while the acetonitrile side chain adds polarity but maintains overall lipophilicity.

| Property | Value (Predicted/Analog*) | Relevance to Solubility |

| Molecular Weight | 157.17 g/mol | Low MW favors dissolution, but crystal lattice energy competes.[1] |

| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderately lipophilic.[1] Suggests good organic solubility, poor aqueous solubility. |

| pKa (Indazole NH) | ~13.8 | Weakly acidic.[1] Ionization in basic media (pH > 12) can enhance aqueous solubility.[1] |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with DMSO and Water.[1] |

| H-Bond Acceptors | 2 (N, CN) | Facilitates interaction with polar protic solvents like Methanol.[1] |

*Values estimated based on structural analog Indole-3-acetonitrile and QSAR models.

Solubility Analysis by Solvent

Dimethyl Sulfoxide (DMSO)[1][3]

-

Solubility Rating: High (> 50 mg/mL)[1]

-

Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the indazole crystal lattice.[1] It accepts hydrogen bonds from the indazole N-H, stabilizing the solute.

-

Application: Ideal for preparing stock solutions (typically 10 mM to 100 mM) for high-throughput screening (HTS) and biological assays.[1]

-

Caveat: DMSO is hygroscopic.[1] Water absorption over time can cause compound precipitation.[1] Store stocks in aliquots at -20°C.

Methanol (MeOH)[1]

-

Solubility Rating: Moderate to High (10 – 30 mg/mL)[1]

-

Mechanism: Methanol is a polar protic solvent.[1] It can solvate the polar nitrile group and the indazole core.[1] Solubility typically increases significantly with temperature.[1]

-

Application: Primary solvent for reaction processing, purification, and transfers . Useful for LC-MS sample preparation due to volatility.[1]

-

Caveat: Evaporation can occur rapidly, changing concentration. Not suitable for long-term storage of quantitative standards.[1]

Water (Aqueous Buffer)[1]

-

Solubility Rating: Low (< 0.1 mg/mL typically)[1]

-

Mechanism: The hydrophobic aromatic core dominates the interaction, making the compound energetically unfavorable to solvate in the highly ordered water network.

-

Application: Relevant only for biological assay conditions .

-

Optimization: Solubility is pH-dependent.[1]

-

Acidic pH: Protonation of the pyridine-like nitrogen (N-2) is difficult (pKa < 2), so solubility remains low.[1]

-

Basic pH: Deprotonation of the pyrrole-like nitrogen (N-1) occurs only at very high pH (>13), limiting pH manipulation as a solubility strategy under physiological conditions.[1]

-

Co-solvents:[1][3] Requires 0.5% - 5% DMSO or surfactant (e.g., Tween 80) to maintain solubility in aqueous media.[1]

-

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the appropriate solvent system based on the experimental stage.

Figure 1: Decision tree for solvent selection based on experimental requirements.[1]

Experimental Protocols

Since exact batch-specific solubility can vary by crystal polymorph, the following protocols are the gold standard for internal validation.

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable master stock for biological testing.

-

Weighing: Accurately weigh 1.57 mg of 2-(1H-Indazol-3-yl)acetonitrile into a 1.5 mL amber microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Validation: Visually inspect for clarity.

-

Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the absolute saturation solubility in a specific solvent (e.g., Water or Methanol).[1]

Workflow Diagram:

Figure 2: Workflow for thermodynamic solubility determination.

Step-by-Step Procedure:

-

Preparation: Add excess solid compound (~2-5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Agitate the vial on an orbital shaker or rotator for 24 to 48 hours at ambient temperature (25°C).

-

Filtration: Pass the suspension through a 0.45 µm PVDF syringe filter (low protein binding) to remove undissolved solids. Note: Saturate the filter with a small volume first to prevent drug loss.

-

Dilution: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to bring it within the linear range of the detector.

-

Quantification: Analyze via HPLC-UV (typically 254 nm or 280 nm) against a standard curve prepared from the DMSO stock.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Aqueous Buffer | "Crash-out" effect upon dilution from DMSO.[1] | Vortex immediately upon addition.[1] Increase DMSO concentration to 1% or 5%.[1] Warm slightly to 37°C. |

| Inconsistent HPLC Area | Compound adsorption to plastic tips or filters. | Use glass vials and low-binding filters (PVDF or PTFE).[1] Pre-rinse tips with solvent.[1] |

| Degradation | Hydrolysis of the nitrile group (to amide/acid).[1] | Avoid extreme pH (< 2 or > 10).[1] Analyze fresh. Keep DMSO stocks anhydrous. |

References

-

PubChem. Compound Summary: Indole-3-acetonitrile (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Available at: [Link]

Sources

Comprehensive Quantum Chemical Profiling of 2-(1H-Indazol-3-yl)acetonitrile

Executive Summary & Pharmacophore Significance

This technical guide outlines the computational framework for characterizing 2-(1H-Indazol-3-yl)acetonitrile , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The indazole scaffold serves as a bio-isostere to indole, offering enhanced metabolic stability and unique hydrogen-bonding capabilities.

The primary challenge in modeling this compound lies in its annular tautomerism (1H- vs. 2H-indazole) and the rotational flexibility of the cyanomethyl side chain. This guide provides a validated Density Functional Theory (DFT) protocol to resolve these structural dynamics, predict spectroscopic signatures, and map reactive sites for drug design.

Computational Methodology (SOP)

To ensure reproducibility and accuracy, the following computational workflow is prescribed. This protocol balances cost with chemical accuracy, utilizing the B3LYP hybrid functional for general properties and wB97X-D for non-covalent interactions.

Software & Hardware Specifications

-

Primary Engine: Gaussian 16 / ORCA 5.0

-

Visualization: GaussView 6 / ChemCraft

-

Hardware: 16+ Cores, 64GB RAM (Required for solvent-phase frequency calculations).

Level of Theory

| Parameter | Setting | Rationale |

| Functional | B3LYP (Optimization) | Standard for organic geometries; error cancellation often yields accurate vibrational frequencies. |

| Refinement | wB97X-D (Energies) | Includes dispersion corrections critical for stacking interactions in crystal packing prediction. |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) to accurately model the lone pairs on the nitrile nitrogen. |

| Solvation | IEF-PCM | Integral Equation Formalism Polarizable Continuum Model (Water/DMSO) to mimic physiological or assay conditions. |

| Grid | Ultrafine | Essential to remove imaginary frequencies associated with soft rotational modes of the -CH2CN group. |

Structural Dynamics & Tautomerism

The defining feature of the indazole core is the proton migration between N1 and N2.

Tautomeric Equilibrium

Calculations typically reveal that the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 3–5 kcal/mol in the gas phase. This preference is driven by the preservation of the benzenoid aromatic sextet in the 1H form, whereas the 2H form adopts a quinoid-like character.

-

1H-Indazole Form: Benzenoid ring intact (Lower Energy).

-

2H-Indazole Form: Quinoid contribution (Higher Energy).[1]

Conformational Flexibility

The acetonitrile group (-CH₂-CN) at position 3 introduces a rotational degree of freedom. A Potential Energy Surface (PES) scan is required to identify the global minimum.

-

Scan Coordinate: Dihedral angle

(N1-C7a-C3-C -

Barrier: Low rotational barrier (< 2 kcal/mol) expected, implying free rotation at room temperature.

Visualization of Workflow

The following diagram illustrates the logical flow of the computational study, from structure generation to reactivity mapping.

Caption: Workflow for the quantum chemical characterization of indazole derivatives, ensuring thermodynamic stability verification before property calculation.

Electronic Landscape & Reactivity

Understanding the electronic distribution is vital for predicting how this molecule interacts with protein targets (docking) or synthetic reagents.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO: Localized primarily on the indazole ring (

-system), indicating the site of electrophilic attack. -

LUMO: Delocalized over the nitrile group and the heterocyclic ring, suggesting susceptibility to nucleophilic attack (e.g., reduction of the nitrile).

Calculated Descriptor Formulas:

-

Chemical Potential (

): -

Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

The MEP map identifies non-covalent interaction sites:

-

Red Regions (Negative Potential): The Nitrile Nitrogen (

) and Indazole N2. These are H-bond acceptors. -

Blue Regions (Positive Potential): The Indazole N1-H proton and the methylene protons (

). These are H-bond donors.

Reactivity Mapping Logic

The following diagram details the decision logic for interpreting reactivity descriptors.

Caption: Logic map correlating quantum descriptors (MEP/Fukui) to specific chemical reactivity sites on the indazole scaffold.

Spectroscopic Profiling

Validation of calculated structures against experimental data requires scaling factors to account for anharmonicity and basis set limitations.

Vibrational Spectroscopy (IR/Raman)

-

Scaling Factor: 0.961–0.967 (for B3LYP/6-311++G(d,p)).

-

Key Diagnostic Peaks:

- : ~2250 cm⁻¹ (Strong, sharp).

- : ~3400–3450 cm⁻¹ (Broad in solid state due to H-bonding, sharp in dilute solution).

- : ~1620 cm⁻¹.

NMR Prediction (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent (PCM).

-

Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

-

Equation:

-

Critical Shift: The methylene protons (

) typically appear as a singlet around 4.0–4.5 ppm, diagnostic of the 3-position substitution.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

Alkorta, I., & Elguero, J. (2004). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719-726.

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

-

BenchChem. (2025).[3] Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. Link (Cited for general heterocyclic DFT protocols).

Sources

The Indazole Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Abstract

This technical guide provides a comprehensive analysis of the indazole scaffold, a privileged bicyclic heterocycle in medicinal chemistry. We trace its evolution from Emil Fischer’s 19th-century dye chemistry to its current status as a cornerstone in oncology and CNS drug discovery. The guide details critical synthetic methodologies—ranging from classical diazotization to modern palladium-catalyzed cross-couplings—and examines the structural biology underlying indazole-based kinase inhibitors. Practical, industrial-scale protocols for Granisetron and Axitinib are provided to illustrate process chemistry challenges and solutions.

Part 1: Historical & Structural Foundation

The Indazole Tautomerism & Bioisosterism

Indazole (benzo[c]pyrazole) exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole .

-

Thermodynamics: The 1H-tautomer is thermodynamically favored in the gas phase and non-polar solvents due to aromatic stability (benzenoid structure).

-

Bioisosterism: Indazole serves as a robust bioisostere for indole (present in tryptophan/serotonin) and purine (present in ATP).

The Fischer Era (1880s)

The history of indazole begins with Emil Fischer , the Nobel laureate who defined the carbohydrate and purine landscape.

-

Discovery (1880): Fischer first synthesized indazole while attempting to characterize hydrazine derivatives.

-

Original Route: Thermal cyclization of o-hydrazinocinnamic acid.

-

Significance: This established the N-N bond formation strategy that dominates classical synthesis.

Part 2: Synthetic Evolution & Mechanisms

Classification of Synthetic Strategies

Synthetic routes are categorized by the bond formed during ring closure.

| Strategy | Key Bond Formed | Representative Reaction | Scope/Utility |

| Type A | N-N Bond | Jacobson / Diazotization | Classic, scalable, but harsh conditions. |

| Type B | C-N Bond | Buchwald / Pd-Catalysis | Modern, high functional group tolerance. |

| Type C | Ring Contraction | Davis-Beirut | Access to 2H-indazoles from nitrobenzylamines. |

Deep Dive: The Davis-Beirut Reaction

A powerful method for generating 2H-indazoles , often difficult to access selectively via alkylation.

-

Precursors: o-nitrobenzylamines and aldehydes/bases.

-

Mechanism:

-

Base-mediated deprotonation of the benzylic amine.

-

Intramolecular attack on the nitro group.

-

Formation of a nitroso imine intermediate.

-

N-N bond formation and dehydration to the indazole core.

-

Modern Process Chemistry: C-H Activation & Cross-Coupling

Modern drug discovery demands convergent routes.

-

Pd-Catalyzed Intramolecular Amination: Starting from o-halo-hydrazones or o-halo-ureas.

-

C-H Activation: Rh(III)-catalyzed coupling of azobenzenes with aldehydes or alkynes, directing the C-N bond formation without pre-functionalization.

Part 3: Case Studies in Process Chemistry

Case Study 1: Granisetron (CNS / Anti-emetic)

Target: 5-HT3 Receptor Antagonist.[4][6] Challenge: Scalable formation of the 1-methylindazole-3-carboxylic acid core.

Industrial Protocol (The "Isatin Route")

This route avoids hazardous hydrazines by utilizing isatin as a stable precursor.

-

Ring Opening: Isatin is hydrolyzed and nitrosated (NaNO2/H2SO4) to form the diazonium intermediate.

-

Reduction & Cyclization: The diazonium salt is reduced (SnCl2/HCl) to the hydrazine, which spontaneously cyclizes to indazole-3-carboxylic acid .

-

Methylation: Selective N1-methylation is achieved using Dimethyl Sulfate (DMS) or MeI in the presence of a base (NaOH/Acetone). Note: Regioselectivity (N1 vs N2) is controlled by solvent polarity.

-

Amide Coupling: The acid is converted to the acid chloride (SOCl2) and coupled with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Case Study 2: Axitinib (Oncology / Kinase Inhibitor)

Target: VEGFR 1/2/3. Challenge: Installing the vinyl-pyridine side chain and controlling polymorphism.

Step-by-Step Process Protocol (Pfizer Gen-2 Route)

Reference: Org. Process Res. Dev. 2014, 18, 1, 266–274.

Step 1: Iodination

-

Reagents: 6-Nitroindazole, NIS (N-iodosuccinimide), DMF.

-

Procedure: 6-Nitroindazole is iodinated at the C3 position.[5] The high acidity of the N-H allows this to proceed under mild conditions.

Step 2: Migita Coupling (C-S Bond Formation)

-

Reagents: 3-Iodo-6-nitroindazole, 2-Mercapto-N-methylbenzamide, Pd2(dba)3, Xantphos, i-Pr2NEt.

-

Insight: Xantphos is critical for preventing catalyst poisoning by the sulfur atom. This step installs the "tail" of the molecule.

Step 3: Heck Coupling (C-C Bond Formation)

-

Reagents: Intermediate from Step 2, 2-Vinylpyridine, Pd(OAc)2, P(o-tol)3, NEt3.

-

Condition: 100°C in DMF.

-

Mechanism: The Pd inserts into the Ar-I bond (if Iodine was used) or Ar-Br bond. In the optimized route, the nitro group is reduced to an amine/halide equivalent or used directly depending on the specific patent generation. Correction: In the standard convergent route, the Heck reaction often precedes the final amide coupling or uses a specific halogenated scaffold.

Step 4: Salt Formation

-

Final Step: Crystallization to ensure the correct polymorph (Form XLI) which has optimal bioavailability.

Part 4: Visualizing the Science

Timeline of Discovery

Caption: The evolution of indazole chemistry from dye precursors to precision oncology agents.

Axitinib Process Synthesis Flow

Caption: Convergent industrial synthesis of Axitinib highlighting key Palladium-catalyzed bond formations.

Part 5: Pharmacology & Binding Modes

The "Hinge Binder" Concept

In protein kinases, the ATP binding site is located in a cleft between the N-terminal and C-terminal lobes. The two lobes are connected by a "hinge" region.

-

Mechanism: The indazole nitrogen (N1-H or N2) acts as a hydrogen bond donor/acceptor pair with the backbone residues (typically Glu, Cys, or Met) of the kinase hinge.

-

Axitinib Example: The indazole core binds to the hinge region of VEGFR2. The vinyl-pyridine moiety extends into the solvent front, while the amide "tail" occupies the hydrophobic back pocket, locking the kinase in an inactive conformation (Type II inhibition).

Selectivity Profiles

| Drug | Primary Target | Indazole Role | Clinical Use |

| Axitinib | VEGFR 1/2/3 | Hinge Binder (Type II) | Renal Cell Carcinoma |

| Pazopanib | VEGFR, PDGFR, c-Kit | Hinge Binder | Renal Cell Carcinoma |

| Granisetron | 5-HT3 Receptor | Pharmacophore Core | Chemotherapy-induced Nausea |

| Lonidamine | Hexokinase II | Energy Metabolism Inhibitor | Solid Tumors (Investigational) |

References

-

Fischer, E. (1880). "Ueber die Hydrazine der Zimmtsäure". Berichte der deutschen chemischen Gesellschaft. Link

-

Zhai, L., et al. (2014).[7] "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions". Organic Process Research & Development. Link

-

Cheung, M., et al. (2016). "Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of JNK". Journal of Medicinal Chemistry. Link

-

Kurth, M. J., et al. (2005). "Davis-Beirut Reaction: N,N-Bond Forming Heterocyclization". Journal of Organic Chemistry. Link

-

Pfizer Inc. (2006). "Polymorphs of a substituted indazole derivative". U.S. Patent 7,232,910. Link

-

BenchChem. (2025). "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis". Link

Sources

- 1. CN1451660A - Process for preparing granisetron and its salt - Google Patents [patents.google.com]

- 2. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 3. CN1429816A - New method of preparing Granisetron intermediate - Google Patents [patents.google.com]

- 4. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]

- 5. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medkoo.com [medkoo.com]

Biological significance of the indazole scaffold in medicinal chemistry

The Indazole Scaffold: A Privileged Architecture in Modern Medicinal Chemistry[1]

Executive Summary

The indazole (1,2-benzodiazole) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its amphoteric nature and unique tautomeric stability, the indazole core has become a cornerstone in the design of small-molecule inhibitors, particularly within oncology.

This technical guide dissects the biological significance of the indazole scaffold, moving beyond surface-level observations to explore the structural causality of its binding modes, its critical role in FDA-approved therapeutics, and the synthetic methodologies required to harness its potential.

Physicochemical & Structural Fundamentals

The indazole ring system is an aromatic bicycle containing a benzene ring fused to a pyrazole ring.[2][3] Its biological utility is derived from three core physicochemical characteristics:

Tautomeric Versatility

Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole .[2][3]

-

1H-Indazole: The thermodynamically dominant species (approx. 2-4 kcal/mol more stable in the gas phase).[4] It mimics the indole scaffold (found in tryptophan) but provides an additional nitrogen atom (N2) that can act as a hydrogen bond acceptor.[4][5]

-

2H-Indazole: While less stable in isolation, this tautomer is frequently locked in place via N2-alkylation or arylation in drug design (e.g., Niraparib , Pazopanib ). This "frozen" tautomer alters the vector of hydrogen bond donors/acceptors, allowing for unique active site complementarity.

The Bioisostere Effect

Indazole acts as a bioisostere for both indole and benzimidazole .

-

Vs. Indole: Indazole retains the H-bond donor capability of the NH group but adds an H-bond acceptor at N2.[4][5] This dual capability allows it to satisfy complex binding pockets (e.g., kinase hinge regions) that a simple indole cannot.[4]

-

Vs. Benzimidazole: Indazole shifts the H-bond vectors, often improving metabolic stability by reducing susceptibility to oxidative metabolism at the C2 position.

Mechanism of Action: The Kinase Hinge Binder

The most prolific application of the indazole scaffold is in the inhibition of protein kinases. The scaffold's geometry is perfectly suited to interact with the ATP-binding hinge region of kinases.[4]

Structural Logic:

-

Bidentate Binding: The indazole core often engages in a bidentate hydrogen bonding network. The N1-H acts as a donor to the backbone carbonyl of a hinge residue (e.g., Glu930 in JAK2, Cys919 in VEGFR2), while the N2 (lone pair) acts as an acceptor for the backbone amide nitrogen.

-

Planarity: The flat aromatic system stacks efficiently between the hydrophobic lobes (Gatekeeper residue and catalytic spine), stabilizing the inactive conformation of the kinase.

Visualization: Indazole-Mediated Blockade of VEGF Signaling

The following diagram illustrates the downstream consequences of VEGFR2 inhibition by an indazole-based drug (e.g., Axitinib).

Figure 1: Mechanism of Angiogenesis Blockade.[4][5][6] The indazole inhibitor competitively binds to the ATP pocket of VEGFR2, halting the phosphorylation cascade required for endothelial cell proliferation and survival.

Clinical Case Studies: Indazoles in Oncology

The following table summarizes key FDA-approved drugs leveraging the indazole scaffold, highlighting the specific structural role of the indazole ring.

| Drug Name | Target(s) | Indazole Type | Structural Role of Indazole | Indication |

| Axitinib | VEGFR1/2/3 | 1H-Indazole | Acts as the "hinge binder," forming H-bonds with the kinase backbone to displace ATP.[4] | Renal Cell Carcinoma (RCC) |

| Pazopanib | VEGFR, PDGFR, c-Kit | 2H-Indazole | 2-Methyl-2H-indazole core locks the tautomer; provides hydrophobic stacking interactions.[4] | RCC, Soft Tissue Sarcoma |

| Niraparib | PARP1/2 | 2H-Indazole | Mimics the nicotinamide moiety of NAD+, binding in the catalytic pocket to trap PARP on DNA.[4] | Ovarian Cancer |

| Entrectinib | TRKA/B/C, ROS1, ALK | 1H-Indazole | Central scaffold orienting the benzyl and piperazine groups for selectivity.[4] | NTRK+ Solid Tumors |

Synthetic Architectures

To access the indazole scaffold, researchers must choose a method that allows for regioselective substitution. The cyclization of 2-halobenzaldehydes with hydrazines is a robust, self-validating protocol for generating 1H-indazoles active in kinase screens.[4]

Protocol: Synthesis of 3-Substituted-1H-Indazoles

Target: General intermediate for kinase inhibitor libraries.[4]

Reagents:

-

2-Fluoro-benzaldehyde (1.0 eq)[4]

-

Hydrazine hydrate (3.0 eq)[4]

-

Solvent: DMA (Dimethylacetamide) or Ethanol[4]

-

Base:

(optional, depending on substrate reactivity)[4]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-benzaldehyde (10 mmol) in DMA (15 mL).

-

Addition: Add hydrazine hydrate (30 mmol) dropwise at room temperature. Note: Exothermic reaction possible.

-

Cyclization: Heat the reaction mixture to 100°C for 4-6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1).[4] The disappearance of the aldehyde spot and the appearance of a more polar fluorescent spot indicates product formation.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Isolation: The 1H-indazole usually precipitates as a white/off-white solid.[4] Collect by vacuum filtration.[4]

-

Purification: Recrystallize from ethanol/water if necessary.

-

Characterization: Confirm structure via

-NMR (Characteristic singlet for H-3 at ~8.0 ppm).

Biological Validation: VEGFR2 Kinase Assay

Once synthesized, the indazole derivative must be evaluated for potency. The HTRF (Homogeneous Time Resolved Fluorescence) assay is the industry standard for high-throughput screening of kinase inhibitors.[4]

Protocol: VEGFR2 HTRF Kinase Inhibition Assay

Principle: The assay measures the phosphorylation of a biotinylated polypeptide substrate (e.g., PolyGT) by the VEGFR2 kinase domain. Detection uses a Eu-labeled anti-phospho-tyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).[4] Inhibition prevents phosphorylation, reducing the FRET signal.

Materials:

-

Recombinant human VEGFR2 kinase domain.[4]

-

Substrate: Biotin-Poly(Glu, Tyr) 4:1.[4]

-

ATP (at

concentration, typically 10 -

Detection Reagents: Eu-Cryptate antibody + Streptavidin-XL665.[4]

Workflow:

-

Compound Preparation: Prepare 3-fold serial dilutions of the indazole compound in DMSO (Top conc: 10

). -

Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT, 0.01% Brij-35). -

Incubation: Add 4

of compound and 2 -

Reaction Start: Add 4

of Substrate/ATP mix.[4] -

Reaction: Incubate for 60 minutes at RT.

-

Termination/Detection: Add 10

of Detection Mix (containing EDTA to stop the reaction and detection fluorophores). -

Read: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor) using a microplate reader (e.g., EnVision).

-

Analysis: Calculate HTRF Ratio (

). Plot % Inhibition vs. Log[Compound] to determine

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Medicinal Chemistry URL:[7][Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI) URL:[Link][4]

-

Discovery of Axitinib (AG-013736): A Potent Inhibitor of VEGFRs. Source:[4][8] ACS Medicinal Chemistry Letters (Note: Reference supports Axitinib binding mode data) URL:[Link][4]

-

Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Source:[4][9] Journal of Medicinal Chemistry URL:[Link][4]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[4][10] Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. niraparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. In vitro characterization of axitinib interactions with human efflux and hepatic uptake transporters: implications for disposition and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 3-substituted indazole derivatives

Topic: Tautomerism in 3-Substituted Indazole Derivatives: Mechanistic Insights & Application in Drug Design Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Axitinib, Pazopanib). Its utility, however, is complicated by annular tautomerism—the rapid proton migration between N1 and N2. While the 1H-tautomer is thermodynamically dominant in most environments, the 2H-tautomer often represents the bioactive conformation or the required scaffold for specific drug classes.

This guide provides a rigorous technical analysis of the 1H/2H equilibrium, the electronic determinants of 3-position substituents, and the analytical protocols required to definitively assign tautomeric states. It further details how to leverage this instability for regioselective synthesis in drug development.

Part 1: The Thermodynamic Landscape

The Core Equilibrium

Indazole exists in a dynamic equilibrium between the benzenoid 1H-indazole and the quinonoid 2H-indazole (isoindazole).

-

1H-Indazole: Characterized by full aromaticity in the benzene ring. It is generally the thermodynamically stable form (

to -

2H-Indazole: Possesses a quinonoid character in the benzene ring, reducing overall aromatic stabilization energy.

Substituent Effects at C3

The substituent at the 3-position (

| Substituent Type ( | Electronic Effect | Impact on Equilibrium ( | Mechanism |

| Hydrogen / Alkyl | Neutral / Weak EDG | Strongly favors 1H | Preserves benzenoid aromaticity; no stabilization of N2-H. |

| Electron-Withdrawing (EWG) (e.g., -NO | Inductive withdrawal | Destabilizes 2H | Reduces basicity of N2; dipole interactions often favor 1H. |

| Resonance / H-bonding | Stabilizes 2H | Intramolecular H-bonds (e.g., between C3-OH and N2-H) can lock the 2H form. | |

| Halogens (e.g., -Cl, -Br) | Inductive withdrawal | Favors 1H | Similar to EWG, though steric bulk may slightly perturb solvation shells. |

Key Insight: In the gas phase, the 1H-tautomer is more stable by ~3.6–5.3 kcal/mol (MP2/DFT calculations). However, in polar aprotic solvents (e.g., DMSO) or solid-state crystal lattices, intermolecular hydrogen bonding (dimerization) can stabilize the 2H-tautomer, sometimes making it the dominant species in solution.

Part 2: Biological Implications (The "Active" Species)

In kinase drug discovery, the indazole ring often binds to the hinge region of the ATP-binding pocket. The protein environment selects a specific tautomer, acting as a "thermodynamic sink."

Binding Modes

-

1H-Indazole Mode: Acts as a Hydrogen Bond Donor (HBD) at N1 and Acceptor (HBA) at N2.

-

Example:Axitinib (VEGFR inhibitor).[1] The 1H-indazole binds to the hinge region, forming a bidentate interaction pattern compatible with the 1H geometry.

-

-

2H-Indazole Mode: Acts as HBA at N1 and HBD at N2.

-

Example:Pazopanib (VEGFR/PDGFR inhibitor).[2] Although Pazopanib is chemically "locked" as an N2-methylated regioisomer, its design mimics the electronic profile of the 2H-tautomer. The N2-methyl group projects into the solvent/pocket interface, while the N1 acts as an acceptor.

-

Visualization of Signaling & Binding Logic

Figure 1: The "Chameleon" Effect. The protein pocket selects the active tautomer from the equilibrium, or necessitates a synthetic lock (alkylation) to enforce the bioactive geometry.

Part 3: Analytical Characterization (SOP)

Distinguishing between tautomers (in dynamic equilibrium) and regioisomers (fixed N-alkylated products) requires a multi-modal approach.

Standard Operating Procedure (SOP): Structural Assignment

Objective: Definitively assign 1H vs. 2H tautomeric state or N1 vs. N2 alkylation site.

Step 1:

-

Protocol: Dissolve sample in DMSO-d

(hydrogen bond acceptor) and CDCl -

Observation:

-

1H-Isomer: C3-H (if unsubstituted) typically appears at

8.0–8.2 ppm . -

2H-Isomer: C3-H often shifts downfield to

8.3–8.8 ppm due to the quinonoid ring current. -

Note: Broad exchangeable NH signals indicate rapid tautomerism. Sharp signals indicate a fixed regioisomer or strong intramolecular H-bond.

-

Step 2:

-

Protocol: Acquire

- -

Criteria:

-

N1-H (1H-Indazole):

approx 130–140 ppm . -

N2-H (2H-Indazole):

approx 160–180 ppm . -

Pyridine-like Nitrogen (N2 in 1H, N1 in 2H):

approx 250–300 ppm . -

Differentiation: The protonated nitrogen in the 2H form is significantly deshielded compared to the 1H form.

-

Step 3: X-Ray Crystallography (Solid State)

-

Protocol: Recrystallize from slow evaporation (e.g., MeOH/DCM).

-

Analysis: Measure the N1–C7a and N2–C3 bond lengths.

-

1H: N1–N2 is single-bond character; C7a–N1 is shorter.

-

2H: N1–N2 has double-bond character; bond alternation in the benzene ring is more pronounced (quinonoid).

-

Decision Tree for Assignment

Figure 2: Analytical Decision Tree. A systematic workflow to distinguish dynamic tautomers from static regioisomers.

Part 4: Synthetic Control (Taming the Tautomer)

In drug development, synthesizing the correct regioisomer (N1-alkyl vs. N2-alkyl) is critical.[3] The tautomeric equilibrium dictates the ratio of nucleophilic species.

Regioselectivity Rules

-

Thermodynamic Control: Under reversible conditions or high temperatures, the N1-alkylated product (derived from the 1H-tautomer) is favored due to the stability of the resulting benzenoid system.

-

Kinetic Control:

-

Base/Electrophile: Strong bases (NaH) often lead to mixtures.

-

Solvent: Non-polar solvents can sometimes favor N2-alkylation if the transition state is stabilized by chelation.

-

-

Transient Directing Groups: To access the elusive N2-isomer (like in Pazopanib synthesis), chemists often use:

-

Steric blocking: Bulky groups at C7 or C3 can steer alkylation to N2.

-

Chelation: A substituent at C3 with a lone pair (e.g., -COOMe) can chelate a metal ion, directing the incoming electrophile to N2.

-

References

-

Sigalov, M. V., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry. Link

-

Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry. Link

-

Vasileiadis, M., et al. (2012). "Structure-Based Design and Characterization of Axitinib." Journal of Medicinal Chemistry. Link

-

Gao, Y., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry. Link

-

BenchChem. (2025). "A Comparative Guide to the Synthesis of Pazopanib." BenchChem Technical Guides. Link

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]